molecular formula C16H22N4O3 B8115917 HyNic-PEG2-Propargyl

HyNic-PEG2-Propargyl

Cat. No.: B8115917
M. Wt: 318.37 g/mol
InChI Key: LSXYKFSXIXHYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HyNic-PEG2-Propargyl is a heterobifunctional reagent featuring a 6-Hydrazinonicotinamide (HyNic) group and a terminal propargyl group, separated by a short polyethylene glycol (PEG2) spacer. This unique structure enables dual, specific conjugation strategies for advanced bioconjugation, making it a powerful tool in chemical biology and drug development. The propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction, to form a stable 1,2,3-triazole linkage with azide-bearing molecules . Concurrently, the HyNic group reacts specifically with 4-FormylBenzamide-modified molecules to form a stable hydrazone bond under mild conditions . The incorporation of the PEG2 spacer is a critical design feature that significantly enhances the aqueous solubility of the resulting conjugates, reduces potential aggregation, and provides flexibility that can improve binding efficiency by minimizing steric hindrance . The primary research value of this compound lies in its application for constructing sophisticated, multifunctional assemblies. It is extensively used in the synthesis of targeted imaging probes, as demonstrated in the development of radiotracers like 99mTc-labeled RGD peptides for Single Photon Emission Computed Tomography (SPECT) to image tumor angiogenesis . Furthermore, it facilitates the creation of antibody-drug conjugates (ADCs) by enabling the precise linkage of cytotoxic payloads to targeting antibodies . Its utility also extends to surface modification of materials and the development of various bioconjugates for diagnostic and therapeutic applications. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(2-propan-2-ylidenehydrazinyl)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-4-8-22-10-11-23-9-7-17-16(21)14-5-6-15(18-12-14)20-19-13(2)3/h1,5-6,12H,7-11H2,2-3H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXYKFSXIXHYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radiopharmaceutical Conjugates

This compound enables site-specific labeling of peptides with radiometals. In a 2025 study, azido-modified GE11 peptides were conjugated to a cobalt-55 chelator via CuAAC, achieving tumor-specific uptake in murine models. The PEG2 spacer reduced hepatic clearance, enhancing tumor-to-background ratios.

PROTAC Molecules

The compound’s dual reactivity facilitates proteolysis-targeting chimeras (PROTACs) synthesis. HyNic binds to lysine residues on target proteins, while the propargyl group links to E3 ligase ligands via azide handles.

Imaging Agents

A 2013 study demonstrated that ⁹⁹ᵐTc-labeled this compound conjugates (e.g., [⁹⁹ᵐTc(HYNIC-Galacto-RGD₂)(tricine)(TPPTS)]) improved integrin αvβ3 imaging sensitivity by 40% compared to first-generation tracers .

Chemical Reactions Analysis

Types of Reactions

HyNic-PEG2-Propargyl undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The propargyl group reacts with azides in the presence of a copper catalyst to form triazoles. This reaction is highly specific and efficient.

    Hydrazone Formation: The HyNic moiety reacts with aldehydes to form hydrazone bonds. This reaction is commonly used in bioconjugation.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the click chemistry reaction between the propargyl group and azides.

    Hydrazone Formation: Aldehyde-containing compounds are used as reactants for the hydrazone formation with the HyNic moiety. The reaction typically occurs at room temperature and neutral pH.

Major Products Formed

    Triazoles: The click chemistry reaction between the propargyl group and azides forms triazole rings.

    Hydrazones: The reaction between the HyNic moiety and aldehydes forms hydrazone bonds.

Scientific Research Applications

A. Chemistry

  • Synthesis of Complex Molecules : HyNic-PEG2-Propargyl is widely used in the synthesis of complex molecules through click chemistry and bioconjugation reactions. The ability to form stable linkages allows for the efficient construction of intricate molecular architectures.

B. Biology

  • Labeling Biomolecules : This compound is used to label proteins and nucleic acids for imaging and tracking studies, enhancing the understanding of biological processes.
  • Bioconjugation : It enables the conjugation of therapeutic agents to biomolecules, improving their efficacy and specificity.

C. Medicine

  • Drug Delivery Systems : this compound plays a crucial role in developing targeted drug delivery systems, allowing for the precise delivery of therapeutic agents to specific cells or tissues. This targeted approach minimizes side effects and maximizes therapeutic outcomes.
  • Diagnostic Agents : The compound is also utilized in creating diagnostic agents that can selectively bind to specific biomarkers, facilitating disease detection and monitoring.

D. Industry

  • Production of Advanced Materials : In industrial applications, this compound is employed in producing hydrogels and nanomaterials, which have diverse uses ranging from drug delivery vehicles to scaffolds for tissue engineering.

Case Studies and Research Findings

  • Bioconjugation Studies :
    • Research has demonstrated that this compound can effectively conjugate with antibodies and peptides, enhancing their therapeutic properties while maintaining biological activity.
  • Drug Delivery Applications :
    • A study highlighted its use in designing nanoparticles that deliver chemotherapeutic agents directly to tumor sites, significantly improving treatment efficacy while reducing systemic toxicity.
  • Imaging Techniques :
    • The compound has been successfully employed in imaging studies where it labels specific biomolecules for tracking within biological systems, aiding in the understanding of cellular processes.

Mechanism of Action

The mechanism of action of HyNic-PEG2-Propargyl involves its ability to form specific chemical bonds with target molecules. The HyNic moiety reacts with aldehyde groups to form stable hydrazone bonds, while the propargyl group participates in click chemistry reactions with azides to form triazole rings. These reactions enable the precise and efficient modification of biomolecules and materials.

Comparison with Similar Compounds

Propargyl-PEG2-COOH

Property HyNic-PEG2-Propargyl Propargyl-PEG2-COOH
Functional Groups HyNic + Propargyl Carboxylic Acid + Propargyl
Molecular Weight ~300–350 Da (estimated) 172.2 Da (exact)
Key Applications Dual conjugation (e.g., ADC, protein labeling) Single-step click chemistry (e.g., biomaterial crosslinking)
Reaction Conditions Hydrazone ligation (pH 4–6) + CuAAC Carbodiimide coupling (EDC/NHS) + CuAAC

Contrast :

  • This compound enables orthogonal conjugation (hydrazone and click chemistry), whereas Propargyl-PEG2-COOH requires additional coupling agents (e.g., EDC/NHS) for carboxyl activation .
  • The PEG2 spacer in this compound improves solubility in aqueous systems compared to non-PEGylated analogs .

Pyrene-PEG2-Propargyl

Property This compound Pyrene-PEG2-Propargyl
Functional Groups HyNic + Propargyl Pyrene (fluorophore) + Propargyl
Molecular Weight ~300–350 Da ~450–500 Da (estimated)
Key Applications Bioconjugation, drug delivery Fluorescent labeling, cellular tracking
Reaction Conditions pH-dependent hydrazone ligation CuAAC (fluorescence-compatible conditions)

Contrast :

  • Pyrene-PEG2-Propargyl integrates a fluorescent tag for real-time tracking, which this compound lacks. However, the latter’s HyNic group supports reversible conjugation under acidic conditions (e.g., lysosomal drug release) .

Comparison with Functionally Similar Compounds

Azide-PEG2-HyNic

Property This compound Azide-PEG2-HyNic
Functional Groups HyNic + Propargyl HyNic + Azide
Reaction Partners Azides (CuAAC) + Aldehydes/Ketones Alkynes (CuAAC) + Aldehydes/Ketones
Orthogonality Compatible with sequential conjugation Limited to azide-alkyne pairs

Contrast :

  • Both compounds utilize HyNic for hydrazone bonding, but This compound offers broader compatibility with azide-containing biomolecules, whereas Azide-PEG2-HyNic is restricted to alkyne partners .

Maleimide-PEG2-Propargyl

Property This compound Maleimide-PEG2-Propargyl
Functional Groups HyNic + Propargyl Maleimide + Propargyl
Target Moieties Aldehydes/Ketones + Azides Thiols (e.g., cysteine residues) + Azides
Stability pH-sensitive hydrazone Stable thioether bonds

Contrast :

  • Maleimide-PEG2-Propargyl forms irreversible bonds with thiols, ideal for stable conjugates. In contrast, This compound ’s pH-sensitive bonds are advantageous for stimuli-responsive drug delivery .

Q & A

How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound applications?

  • Methodological Answer :
  • Feasibility : Assess reagent availability and institutional analytical capabilities.
  • Novelty : Identify gaps via systematic reviews (e.g., lack of in vivo stability data).
  • Ethics : Ensure animal studies adhere to ARRIVE guidelines.
    Example: “Does this compound enhance tumor-targeted drug delivery efficacy compared to traditional crosslinkers in triple-negative breast cancer models?” .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.